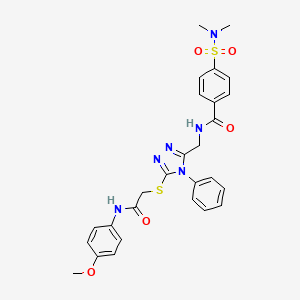
2-(4-Methylpiperazin-1-yl)ethane-1,1-diol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylpiperazin-1-yl)ethane-1,1-diol dihydrochloride is a chemical compound with the molecular formula C7H18Cl2N2O2. It is a light yellow solid that is commonly used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperazin-1-yl)ethane-1,1-diol dihydrochloride typically involves the reaction of 4-methylpiperazine with ethylene oxide, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions generally include:
Temperature: Room temperature
Solvent: Water or ethanol
Catalyst: None required
Reaction Time: Several hours to ensure complete reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger scale reactors and more controlled conditions to ensure high purity and yield. The process may include:
- Batch or continuous flow reactors
- Purification steps: Crystallization or recrystallization to obtain the pure compound
- Quality control: Analytical techniques such as HPLC or NMR to verify the purity and composition of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpiperazin-1-yl)ethane-1,1-diol dihydrochloride can undergo various chemical reactions, including:
- Oxidation: The compound can be oxidized to form corresponding oxides.
- Reduction: Reduction reactions can convert it to different reduced forms.
- Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
- Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
- Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
- Oxidation: Formation of oxides or hydroxylated derivatives.
- Reduction: Formation of reduced amines or alcohols.
- Substitution: Formation of substituted piperazine derivatives .
Scientific Research Applications
2-(4-Methylpiperazin-1-yl)ethane-1,1-diol dihydrochloride has a wide range of scientific research applications, including:
- Chemistry: Used as a building block in the synthesis of more complex molecules.
- Biology: Studied for its potential effects on biological systems and as a tool in biochemical assays.
- Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
- Industry: Utilized in the production of various chemical products and as an intermediate in chemical manufacturing .
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperazin-1-yl)ethane-1,1-diol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylpiperazin-1-yl)ethan-1-amine
- 2-(4-Methylpiperazin-1-yl)ethanol
- 4-Methylpiperazine
Uniqueness
2-(4-Methylpiperazin-1-yl)ethane-1,1-diol dihydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds. Its dihydrochloride form enhances its solubility and stability, making it more suitable for certain applications .
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)ethane-1,1-diol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2.2ClH/c1-8-2-4-9(5-3-8)6-7(10)11;;/h7,10-11H,2-6H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DONDAUXARCNCNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(tert-butyl)-3-isopentyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2420976.png)

![(3-Butyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2420981.png)
![2-hydroxy-N-(1-hydroxybutan-2-yl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2420982.png)


![[(2S,3R)-3-Methyloxolan-2-yl]methanol](/img/structure/B2420989.png)



![3-chloro-2-{4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B2420996.png)

![1-[4-(4-fluorophenyl)piperazino]-2-(1H-1,2,4-triazol-1-yl)-1-ethanone](/img/structure/B2420998.png)
![2',4'-Dihydro-1'H-spiro[oxane-4,3'-quinoline]](/img/structure/B2420999.png)
